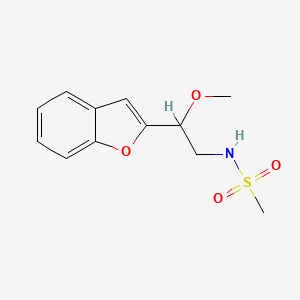![molecular formula C18H20N2O5S B2569389 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide CAS No. 941947-90-6](/img/structure/B2569389.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as DBIBO-SA and has been shown to have a range of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with N-(4-sulfamoylphenyl)acetamide in the presence of a suitable reagent to form the desired product.
Starting Materials
2,2-dimethyl-3H-1-benzofuran-7-ol, N-(4-sulfamoylphenyl)acetamide
Reaction
Step 1: Dissolve 2,2-dimethyl-3H-1-benzofuran-7-ol (1.0 g, 5.0 mmol) and N-(4-sulfamoylphenyl)acetamide (1.5 g, 5.0 mmol) in dry dichloromethane (20 mL) in a round-bottom flask., Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10 minutes., Step 3: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol) to the reaction mixture and stir for 4 hours at room temperature., Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure product as a white solid.
作用機序
The mechanism of action of DBIBO-SA is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells.
生化学的および生理学的効果
DBIBO-SA has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells. In addition, DBIBO-SA has been shown to reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
DBIBO-SA has several advantages for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. DBIBO-SA is also stable and has a long shelf life. However, there are some limitations to using DBIBO-SA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DBIBO-SA is not water-soluble, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DBIBO-SA. One area of research is to further explore its mechanism of action. This could involve studying the interaction of DBIBO-SA with specific enzymes and proteins. Another area of research is to explore the potential use of DBIBO-SA in combination with other drugs for the treatment of cancer and inflammation. Finally, future research could investigate the potential use of DBIBO-SA in other areas of scientific research, such as neurodegenerative diseases.
科学的研究の応用
DBIBO-SA has been studied for its potential use in scientific research. One area of research where this compound has been explored is in the field of cancer research. Studies have shown that DBIBO-SA can inhibit the growth of cancer cells and induce apoptosis. DBIBO-SA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DBIBO-SA can reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)20-13-6-8-14(9-7-13)26(19,22)23/h3-9H,10-11H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWRIPHBFYFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)
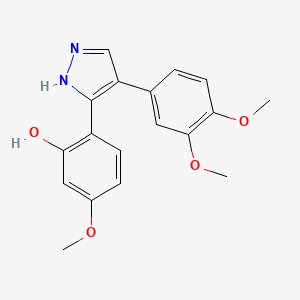

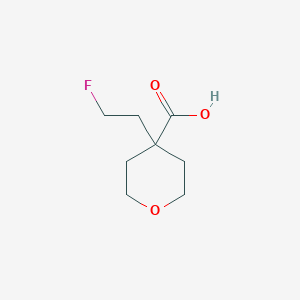
![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)
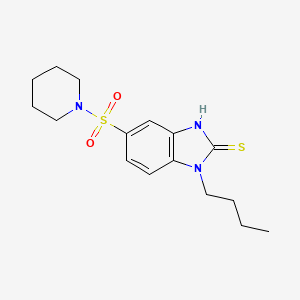
![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
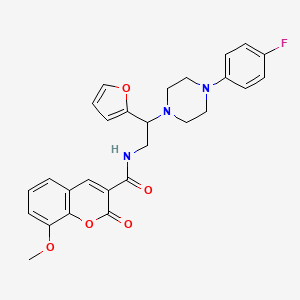
![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
